3-(4-Bromophenoxy)picolinonitrile
描述
属性
分子式 |
C12H7BrN2O |
|---|---|
分子量 |
275.10 g/mol |
IUPAC 名称 |
3-(4-bromophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-5-10(6-4-9)16-12-2-1-7-15-11(12)8-14/h1-7H |
InChI 键 |
XKHHWSWSTUXCJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C#N)OC2=CC=C(C=C2)Br |
产品来源 |
United States |
Foundational & Exploratory
CAS number for 3-(4-Bromophenoxy)picolinonitrile derivative
An In-depth Technical Guide to 3-(4-Bromophenoxy)propanenitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Molecule of Latent Potential
3-(4-Bromophenoxy)propanenitrile, identified by the CAS Number 118449-57-3, is a bifunctional organic molecule that holds considerable promise as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure is characterized by two key moieties: a bromophenoxy group and a propanenitrile tail. This unique combination imparts a set of physicochemical properties that make it an attractive starting point for the synthesis of more complex molecular architectures.
The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.[3] This allows for the strategic introduction of diverse substituents to explore the chemical space around the core scaffold. The ether linkage, a common feature in many biologically active compounds, provides a balance of lipophilicity and metabolic stability.
Furthermore, the nitrile group (–C≡N) is a valuable pharmacophore in drug design.[4] It is a metabolically robust and polar functional group that can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a precursor for other functional groups like amines or carboxylic acids.[4][5] The propanenitrile chain offers conformational flexibility, allowing the molecule to adopt various orientations when interacting with biological targets. While direct and extensive research on 3-(4-Bromophenoxy)propanenitrile is not widely published, its structural components are prevalent in numerous pharmacologically active agents, suggesting its potential as a scaffold for the development of novel therapeutics. This guide will provide a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its utility for researchers in the field of drug development.
Physicochemical and Structural Data
The fundamental properties of 3-(4-Bromophenoxy)propanenitrile are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 118449-57-3 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1][6] |
| Molecular Weight | 226.07 g/mol | [1][6] |
| Physical Form | Powder or crystals | [2] |
| Purity | Typically ≥95% | [2][6] |
| InChI Key | JXVPKJBXTXXLPN-UHFFFAOYSA-N | [2][6] |
| Storage Conditions | Sealed in a dry place at room temperature | [1][2] |
Synthesis of 3-(4-Bromophenoxy)propanenitrile
The most direct and common method for the synthesis of 3-(4-Bromophenoxy)propanenitrile is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a three-carbon nitrile-containing electrophile, such as 3-chloropropanenitrile or 3-bromopropanenitrile.
Causality in Experimental Design: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[7][8] The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is critical to quantitatively deprotonate the phenolic hydroxyl group of 4-bromophenol. The resulting 4-bromophenoxide is a potent nucleophile. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base without hindering the reactivity of the anionic nucleophile. The reaction proceeds via an Sₙ2 mechanism, which is favored by the use of a primary alkyl halide like 3-bromopropanenitrile.[8][9]
An alternative approach is the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an alcohol.[3][10] In this case, one could react 1,4-dibromobenzene with 3-hydroxypropanenitrile in the presence of a copper catalyst and a base. However, the Williamson ether synthesis is generally preferred for this specific transformation due to its milder reaction conditions and avoidance of heavy metal catalysts.
Reaction Mechanism: Williamson Ether Synthesis
Caption: Mechanism of the Williamson ether synthesis for 3-(4-Bromophenoxy)propanenitrile.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of 3-(4-Bromophenoxy)propanenitrile.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
-
Reaction Setup: Place the flask in an oil bath and begin stirring under a nitrogen atmosphere.
-
Addition of Electrophile: Add 3-bromopropanenitrile (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in a suitable organic solvent, such as dichloromethane, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization to yield 3-(4-Bromophenoxy)propanenitrile as a solid.
Caption: Experimental workflow for the synthesis of 3-(4-Bromophenoxy)propanenitrile.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 3-(4-Bromophenoxy)propanenitrile are not extensively documented, the structural motifs present in the molecule are found in a wide range of bioactive compounds. This suggests its potential as a valuable scaffold for the development of novel therapeutic agents.
As a Building Block for Kinase Inhibitors
The picolinonitrile and nicotinonitrile scaffolds, which are isomers of a cyanopyridine ring, are present in several marketed kinase inhibitors.[5][11] The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase active site.[4] Although 3-(4-Bromophenoxy)propanenitrile does not contain a pyridine ring, the bromophenyl group can be elaborated through cross-coupling reactions to introduce various heterocyclic systems, including pyridine, that are known to interact with kinases.
Antimicrobial and Antiparasitic Potential
There is evidence that related bromophenyl propanenitrile derivatives possess biological activity. For instance, 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile has demonstrated potent and selective leishmanicidal activity against Leishmania amazonensis.[12] This finding suggests that the bromophenyl propanenitrile core could serve as a starting point for the development of new antiparasitic agents. The lipophilic nature of the bromophenyl group can facilitate membrane transport, while the nitrile may be involved in target binding.
Enzyme Inhibition and Antioxidant Activity
Bromophenols, as a class of compounds, have been investigated for a variety of biological activities, including antioxidant and enzyme inhibitory effects.[13][14][15] For example, novel bromophenol derivatives have shown inhibitory activity against acetylcholinesterase and α-glycosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively.[13] The bromophenoxy moiety in 3-(4-Bromophenoxy)propanenitrile could be a key contributor to such activities, and the molecule could be used as a precursor to generate a library of derivatives for screening against various enzymatic targets.
Conclusion and Future Outlook
3-(4-Bromophenoxy)propanenitrile is a readily accessible and synthetically versatile molecule with significant potential for applications in drug discovery. Its value lies in the strategic combination of a reactive bromophenyl group, a stable ether linkage, and a pharmacologically relevant nitrile function. While direct biological data on this specific compound is sparse, the known activities of structurally related molecules provide a strong rationale for its exploration as a scaffold for novel therapeutics. Future research efforts should focus on the synthesis of compound libraries derived from 3-(4-Bromophenoxy)propanenitrile and their systematic evaluation in a range of biological assays to unlock its full potential in medicinal chemistry.
References
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Biosynce. (n.d.). 3-(4-Bromophenoxy)propanenitrile CAS 118449-57-3. [Link]
-
PubMed. (2007, January 15). High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile and analogous compounds. [Link]
-
PubMed. (2019, June 15). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
PubMed. (2013, October 15). Synthesis and paroxonase activities of novel bromophenols. [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. [Link]
-
PubChemLite. (n.d.). 3-(4-bromophenoxy)propanenitrile (C9H8BrNO). [Link]
-
PubMed. (2013, February 10). Formation of bromophenoxy radicals from complete series reactions of bromophenols with H and OH radicals. [Link]
-
ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
-
AIP Publishing. (n.d.). 1-(4'-bromophenyl)-3-(4-hydroxy-3- methoxyphenyl)-2-propene-1-on) Induces Apoptosis on HeLa Cancer Cells. [Link]
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
-
Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]
-
ResearchGate. (2025, December 15). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. [Link]
-
AMERICAN ELEMENTS®. (n.d.). Nitriles. [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
Sources
- 1. 3-(4-BROMOPHENOXY)PROPANENITRILE CAS#: 118449-57-3 [m.chemicalbook.com]
- 2. 3-(4-Bromophenoxy)propanenitrile | 118449-57-3 [sigmaaldrich.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(4-Bromophenoxy)propanenitrile | CymitQuimica [cymitquimica.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile and analogous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and paroxonase activities of novel bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Strategic Application of Bioisosterism: 3-(4-Bromophenoxy)picolinonitrile vs. Propanenitrile Analogs
Abstract
In modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. A key strategy in this endeavor is bioisosteric replacement, where a functional group is exchanged for another with similar physical and chemical properties to enhance biological activity or mitigate undesirable attributes. This guide provides an in-depth technical analysis of the core differences between aromatic nitriles, exemplified by 3-(4-Bromophenoxy)picolinonitrile, and their aliphatic propanenitrile analogs. We will explore the underlying chemical principles, the strategic rationale for their use in medicinal chemistry, and the expected impact on critical drug-like properties including metabolic stability, lipophilicity, and target engagement. Detailed experimental protocols for the comparative assessment of these analogs are provided to equip researchers with the necessary tools for their own discovery programs.
Introduction: The Nitrile Moiety in Drug Design
The nitrile, or cyano, group is a versatile functional group found in over 60 small molecule drugs on the market.[1] Its utility extends beyond its role as a simple polar substituent. The unique physicochemical properties of the nitrile group, such as its linear geometry, electron-withdrawing nature, and ability to act as a hydrogen bond acceptor, make it a valuable tool in drug design.[2][3] Furthermore, the electrophilic character of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, forming reversible or irreversible bonds with nucleophilic residues like cysteine or serine in the active site of a target protein.[1][2][4]
This guide focuses on a critical strategic decision in lead optimization: the choice between an aromatic nitrile, as in a picolinonitrile scaffold, and an aliphatic nitrile, such as a propanenitrile analog. This substitution, while seemingly minor, can have profound effects on the molecule's overall properties. We will use 3-(4-Bromophenoxy)picolinonitrile as our model aromatic nitrile to explore this comparison.
Structural and Physicochemical Divergence: Picolinonitrile vs. Propanenitrile
The fundamental difference between the two scaffolds lies in the hybridization of the carbon atoms adjacent to the nitrile group. In 3-(4-Bromophenoxy)picolinonitrile, the nitrile is attached to an sp2-hybridized carbon of the pyridine ring. In its propanenitrile analog, the nitrile is attached to an sp3-hybridized carbon of a flexible alkyl chain.
| Property | 3-(4-Bromophenoxy)picolinonitrile | Propanenitrile Analog | Rationale for Difference |
| Geometry | Rigid, planar | Flexible, non-planar | The pyridine ring imposes a rigid, planar geometry, while the propane chain allows for free rotation. |
| Electronic Nature | Electron-deficient aromatic system | Electron-rich aliphatic chain | The nitrogen in the pyridine ring and the nitrile group are electron-withdrawing, making the ring system electron-poor. The alkyl chain is electron-donating. |
| Lipophilicity (LogP) | Higher | Lower | The aromatic surface area generally contributes to higher lipophilicity compared to a short alkyl chain. |
| Polar Surface Area (PSA) | Lower | Potentially higher | While both have a nitrile, the increased flexibility of the propanenitrile may allow for more conformations that expose the polar nitrile group. |
| Reactivity | Modulated by the pyridine ring | Primarily influenced by the α-carbon | The reactivity of the picolinonitrile is influenced by the electronics of the entire aromatic system. The propanenitrile's reactivity is more localized. |
This structural and electronic divergence is the basis for the differing pharmacological and pharmacokinetic profiles of these two classes of compounds.
The Strategic Rationale for Bioisosteric Replacement
The decision to replace a picolinonitrile with a propanenitrile analog is a classic example of bioisosteric replacement.[5][6][7] This strategy aims to improve a compound's properties while retaining its desired biological activity.
Key objectives for this specific bioisosteric switch may include:
-
Improving Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] Replacing the pyridine ring with a less metabolically labile aliphatic chain can increase the compound's half-life.[5]
-
Modulating Lipophilicity: High lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[][10] The switch to a propanenitrile analog can reduce lipophilicity, leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Altering Target Engagement: The rigid picolinonitrile scaffold will have a defined vector for interacting with a binding pocket. The flexible propanenitrile allows the nitrile "warhead" to adopt different orientations, which could lead to improved or novel interactions with the target protein.
-
Escaping Flatland: Over-reliance on flat, aromatic structures in drug design can limit chemical space and lead to poor physicochemical properties. Introducing sp3-hybridized centers, as in the propanenitrile analog, adds three-dimensionality and can improve properties like solubility.
-
Intellectual Property: Creating novel chemical entities with similar activity is a key driver in pharmaceutical research.
Below is a diagram illustrating the strategic decision-making process when considering this bioisosteric replacement.
Caption: Covalent inhibition by a nitrile warhead.
In Vitro Pharmacokinetic Properties
The primary differences in the in vitro pharmacokinetic profiles are expected to be in metabolic stability and lipophilicity.
| Parameter | Expected Outcome for Picolinonitrile | Expected Outcome for Propanenitrile | Rationale |
| Metabolic Stability (t½ in Liver Microsomes) | Lower | Higher | Aromatic rings are common sites of CYP-mediated oxidation. The aliphatic chain is generally more stable. |
| Lipophilicity (LogP/LogD) | Higher | Lower | The planar aromatic system typically increases lipophilicity more than a short, flexible alkyl chain. |
| Aqueous Solubility | Lower | Higher | Generally, lower lipophilicity correlates with higher aqueous solubility. |
Experimental Protocols for Comparative Assessment
To empirically determine the differences between 3-(4-Bromophenoxy)picolinonitrile and its propanenitrile analog, a series of standardized in vitro assays should be performed.
Synthesis of Propanenitrile Analog
A plausible synthetic route to the propanenitrile analog, 3-(4-Bromophenoxy)propanenitrile, involves the reaction of 4-bromophenol with acrylonitrile. While specific reaction conditions would need optimization, a general procedure is outlined below.
Protocol: Synthesis of 3-(4-Bromophenoxy)propanenitrile
-
To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).
-
Add acrylonitrile (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-Bromophenoxy)propanenitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Lipophilicity (LogP)
Lipophilicity is a critical parameter that affects a drug's absorption, distribution, and metabolism. [][10][11]The shake-flask method is the gold standard for LogP determination. [11] Protocol: Shake-Flask Method for LogP Determination [11][12]
-
Prepare a stock solution of the test compound in n-octanol.
-
Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.
-
Shake the flask vigorously for a set period (e.g., 2 hours) to allow for partitioning between the two phases. [12]4. Allow the phases to separate completely.
-
Carefully remove an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Assessment of Metabolic Stability
The metabolic stability of a compound is typically assessed by incubating it with liver microsomes, which contain a high concentration of CYP enzymes. [8][13][14][15]The rate of disappearance of the parent compound over time is measured.
Protocol: Liver Microsomal Stability Assay [8][16]
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4). [16]2. Add the test compound (at a low concentration, e.g., 1 µM) to the microsomal suspension.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system. [8][15]5. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [8]6. Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Determine the half-life (t½) and intrinsic clearance (Clint) by plotting the natural logarithm of the percent remaining compound versus time. [8][15]
Conclusion
The choice between a picolinonitrile and a propanenitrile scaffold is a nuanced decision in drug design, driven by the specific liabilities of a lead compound. The bioisosteric replacement of the rigid, aromatic picolinonitrile with a flexible, aliphatic propanenitrile analog is a powerful strategy to enhance metabolic stability, modulate lipophilicity, and explore new interactions within a target's binding site. The experimental protocols detailed in this guide provide a framework for the direct, comparative evaluation of these analogs, enabling data-driven decisions in the lead optimization process. By understanding the fundamental differences and employing rigorous experimental validation, researchers can effectively leverage this bioisosteric pair to develop safer and more efficacious therapeutics.
References
-
Nitriles: an attractive approach to the development of covalent inhibitors - PMC. (URL: [Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (URL: [Link])
-
Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])
-
Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease | ChemRxiv. (URL: [Link])
-
Metabolic Stability Assays - Merck Millipore. (URL: [Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC. (URL: [Link])
-
Microsomal Stability Assay - Creative Bioarray. (URL: [Link])
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])
-
Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC. (URL: [Link])
-
Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (URL: [Link])
-
Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (URL: [Link])
-
Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC. (URL: [Link])
-
Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes - ResearchGate. (URL: [Link])
-
3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles - PubMed. (URL: [Link])
-
3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. (URL: [Link])
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. (URL: [Link])
-
Full article: Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - Taylor & Francis. (URL: [Link])
-
Propionitrile - Wikipedia. (URL: [Link])
-
Bioisosteric Replacement Strategies - SpiroChem. (URL: [Link])
-
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (URL: [Link])
-
Propionitrile in Pharmaceutical Manufacturing - Rock Chemicals, Inc. (URL: [Link])
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. (URL: [Link])
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (URL: [Link])
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC. (URL: [Link])
-
Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines - MDPI. (URL: [Link])
-
Bioisosteres Cheat Sheet - Drug Hunter. (URL: [Link])
-
Bioisosteres in Drug Design – “Escape from Flatland”. (URL: [Link])
-
Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics - PubMed. (URL: [Link])
-
Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (URL: [Link])
-
Synthesis and pharmacological activity of some phenoxy chalcones - ResearchGate. (URL: [Link])
-
Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin - DOI. (URL: [Link])
-
Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives - PMC. (URL: [Link])
-
3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem. (URL: [Link])
-
Camps reaction for the synthesis of 3-RS-4-arylquinolin-2-ones - ResearchGate. (URL: [Link])
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 6. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 7. drughunter.com [drughunter.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
Technical Deep Dive: Phenoxy-Substituted Picolinonitrile Derivatives
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists
Executive Summary
The phenoxy-substituted picolinonitrile scaffold represents a privileged structure in bioactive small molecule design. Characterized by a pyridine core bearing a nitrile group (typically at the 2-position) and a phenoxy ether linkage, this moiety bridges the gap between high-efficacy agrochemicals and targeted pharmaceutical agents.
This guide analyzes the technical utility of this scaffold, moving beyond generic descriptions to explore the causality of its bioactivity . We examine its role as a Phytoene Desaturase (PDS) inhibitor in agriculture (e.g., Picolinafen) and its emerging utility in oncology as a checkpoint kinase (CHK1) and VEGFR inhibitor.
Part 1: Agrochemical Application – The PDS Inhibition Paradigm
The most commercially validated application of phenoxy-picolinonitriles is in herbicide development. Picolinafen serves as the archetype.
Mechanism of Action: Carotenoid Biosynthesis Blockade
Picolinafen acts by inhibiting Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway.
-
Causality: PDS converts colorless phytoene into
-carotene. Inhibition halts this step, depleting the plant of carotenoids. -
The Bleaching Effect: Carotenoids protect chlorophyll from photo-oxidation. Without them, triplet-state chlorophyll generates singlet oxygen (
), destroying lipid membranes and bleaching the foliage. -
Resistance Management: Classified under HRAC Group F1 (Nicotinanilides/Picolinamides).
Visualization: PDS Inhibition Pathway
The following diagram illustrates the specific metabolic blockade caused by picolinonitrile derivatives.
Caption: Picolinafen inhibits PDS, preventing carotenoid formation and leading to chlorophyll destruction via photo-oxidation.
Part 2: Pharmaceutical Frontiers – Oncology & Kinase Selectivity
While agrochemicals utilize the scaffold for enzyme inhibition in plastids, medicinal chemistry exploits the phenoxy-picolinonitrile core for kinase binding affinity in human oncology.
CHK1 Inhibitors (Hematologic Malignancies)
Checkpoint Kinase 1 (CHK1) is a critical effector in the DNA damage response.
-
Lead Compound: (R)-17 (5-(pyrimidin-2-ylamino)picolinonitrile derivative).
-
Mechanism: The picolinonitrile core acts as a hinge binder. The nitrile group often engages in hydrogen bonding or fills a specific hydrophobic pocket within the ATP-binding site.
-
Selectivity: The phenoxy/ether linker provides the necessary flexibility to orient the tail group into the solvent-exposed region, achieving >4300-fold selectivity over CHK2.
Dual VEGFR-2/c-Met Inhibitors
Derivatives substituted at the 4-position with a phenoxy group have shown dual inhibition of VEGFR-2 (angiogenesis) and c-Met (metastasis).
-
SAR Insight: The ether oxygen of the phenoxy group acts as a hydrogen bond acceptor, while the aromatic ring participates in
-stacking interactions with phenylalanine residues in the kinase gatekeeper region.
Comparative SAR: Agro vs. Pharma
The following table contrasts the structural requirements for these two distinct applications.
| Feature | Agrochemical (PDS Inhibitor) | Pharmaceutical (Kinase Inhibitor) |
| Core Scaffold | Picolinamide / Nicotinamide | Picolinonitrile / Pyrimidine |
| Key Substituent | Polar/Solubilizing groups (e.g., piperidine) | |
| Linker | Amide (-CONH-) or Ether (-O-) | Ether (-O-) or Amine (-NH-) |
| Target Binding | Hydrophobic pocket of PDS | ATP-binding hinge region of Kinase |
| Primary Goal | Lipophilicity (LogP ~5) for leaf penetration | Water solubility & Selectivity (IC50 < 10 nM) |
Part 3: Chemical Synthesis – The Protocol
The most robust method for constructing the phenoxy-picolinonitrile scaffold is Nucleophilic Aromatic Substitution (
Experimental Protocol: Synthesis of 4-Phenoxy-2-Picolinonitrile
Objective: Synthesize 4-(3-fluorophenoxy)picolinonitrile via
Reagents & Equipment[1][2][3]
-
Substrate: 4-Chloro-2-picolinonitrile (1.0 eq)
-
Nucleophile: 3-Fluorophenol (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: DMF (Dimethylformamide) or DMSO
-
Atmosphere: Nitrogen (
)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-picolinonitrile (1.38 g, 10 mmol) in anhydrous DMF (15 mL).
-
Activation: Add anhydrous
(2.07 g, 15 mmol) to the solution. Stir at room temperature for 10 minutes to ensure homogeneity. -
Addition: Add 3-Fluorophenol (1.23 g, 11 mmol) dropwise via syringe.
-
Technical Note: The nitrile group at C2 and the nitrogen heteroatom strongly withdraw electrons, making C4 highly electrophilic. No metal catalyst is required.
-
-
Reaction: Heat the mixture to 80°C under
atmosphere for 4–6 hours.-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting chloride (
) should disappear, replaced by the ether product ( ).
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Caption: Standard SNAr workflow for synthesizing phenoxy-picolinonitrile derivatives.
References
-
APVMA. (2001). Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. Australian Pesticides and Veterinary Medicines Authority. Link
-
BenchChem. (2025).[2] Applications of Picolinonitrile Compounds in Drug Discovery.Link
-
Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed.[4] Link
-
Fukuhara, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles. ACS Omega. Link
-
Znoiko, S. A., et al. (2025). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups. Russian Journal of General Chemistry. Link
-
MedKoo Biosciences. Picolinafen Product Description and Mechanism.Link
Sources
- 1. TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]
- 4. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(4-Bromophenoxy)picolinonitrile via SnAr reaction
[1][2][3][4][5][6][7][8][9]
Critical Process Parameters (CPP)
To ensure reproducibility and high yield, the following parameters must be controlled. The data below compares the efficiency of different leaving groups and bases.
Table 1: Optimization of Reaction Conditions
| Parameter | Method A (Recommended) | Method B (Alternative) | Impact on Quality |
| Substrate | 3-Fluoropicolinonitrile | 3-Chloropicolinonitrile | F allows lower temp; Cl requires forcing conditions. |
| Base | Cesium is faster but more expensive; Potassium is sufficient for F-substrate. | ||
| Solvent | DMF or DMSO | NMP | DMSO offers fastest rates; DMF is easier to remove during workup. |
| Temperature | High temp ( | ||
| Time | 4–6 Hours | 18–24 Hours | Prolonged heating increases impurity profile. |
Optimized Protocol
Target: Synthesis of 3-(4-Bromophenoxy)picolinonitrile (10 mmol scale) Reagents:
-
3-Fluoropicolinonitrile (
, ) [CAS: 97509-75-6] -
4-Bromophenol (
, ) -
Potassium Carbonate, anhydrous (
, ) -
DMF (Dimethylformamide), anhydrous (
)
Step-by-Step Procedure:
-
Preparation: In a
round-bottom flask equipped with a magnetic stir bar, combine 4-Bromophenol ( ) and anhydrous DMF ( ). -
Deprotonation: Add Potassium Carbonate (
) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile. Note: The solution may turn slightly yellow. -
Addition: Add 3-Fluoropicolinonitrile (
) to the reaction mixture. -
Reaction: Equip the flask with a condenser and heat the mixture to
in an oil bath. -
Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The limiting reagent (fluoropyridine) should be consumed within 4–6 hours.
-
Rf Product: ~0.45
-
Rf Reactant: ~0.30[1]
-
-
Workup:
-
Cool the reaction to room temperature.[2]
-
Pour the mixture into
of ice-cold water (precipitates the product and removes DMF). -
Extract with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ) to remove residual DMF. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) if high purity (
) is required.
Diagram 2: Experimental Workflow & Decision Tree
Quality Control & Troubleshooting
Self-Validating the Protocol:
-
Appearance: The product should be a white to off-white solid. A yellow/orange color indicates residual phenol oxidation or solvent impurities.
-
1H NMR Validation:
-
Diagnostic Shift: The proton at the pyridine 4-position (adjacent to the ether linkage) will show a distinct upfield shift compared to the starting fluoropyridine due to the shielding effect of the electron-rich phenoxy ring.
-
Coupling: Loss of F-H coupling constants observed in the starting material.
-
-
Common Failure Modes:
-
Hydrolysis: If the nitrile peak (
) disappears from the IR spectrum and a carbonyl appears, the reaction temperature was too high or the DMF contained water. Solution: Use fresh anhydrous DMF and keep temp . -
Low Conversion: If using 3-chloropicolinonitrile, conversion stops at 50%. Solution: Switch to 3-fluoropicolinonitrile or add
(switching mechanism to Ullmann).
-
References
-
Mechanism of
on Pyridines:-
Terrier, F. (2013).[3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Explains the activating effects of ortho-substituents.
-
-
Reactivity of 3-Fluoropicolinonitrile
- Schlosser, M., et al. (2005). "Halogen/Metal Permutations on Pyridines." Journal of Organic Chemistry. Details the superior leaving group ability of fluorine in pyridine systems.
-
General Protocol for Phenoxy-Picolinonitriles
-
Process Safety in
:- Organic Chemistry Portal.
Application Note: Palladium-Catalyzed Synthesis of 2-(4-Bromophenoxy)picolinonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-bromophenoxy)picolinonitrile via a Buchwald-Hartwig C-O cross-coupling reaction. The described methodology is tailored for researchers in synthetic and medicinal chemistry, offering a detailed, step-by-step guide from reaction setup to product purification and characterization. The protocol emphasizes experimental causality, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
The diaryl ether linkage is a prevalent structural motif in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The targeted compound, 2-(4-bromophenoxy)picolinonitrile, serves as a valuable intermediate for further functionalization, leveraging the reactivity of both the bromo and nitrile groups. Traditional methods for constructing such C-O bonds, like the Ullmann condensation, often necessitate harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] In contrast, modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, offer a milder and more versatile approach.[2][3] This protocol details a robust and efficient synthesis using a palladium catalyst in conjunction with a sterically hindered biaryl phosphine ligand, which has demonstrated high efficacy in coupling aryl chlorides.[4]
Reaction Scheme
Scheme 1. Buchwald-Hartwig C-O coupling of 4-bromophenol and 3-chloropicolinonitrile.
Reagents and Materials
A comprehensive list of all required reagents and materials is provided below. It is imperative to use high-purity, anhydrous solvents and to handle all air- and moisture-sensitive reagents under an inert atmosphere.
| Reagent/Material | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. | Role/Comments |
| 4-Bromophenol | 106-41-2 | 173.01 | 1.00 g | 5.78 | 1.0 | Nucleophile |
| 3-Chloropicolinonitrile | 38180-46-0 | 138.55 | 962 mg | 6.94 | 1.2 | Electrophile |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 53 mg | 0.058 | 0.01 | Palladium Precursor |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 83 mg | 0.173 | 0.03 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.83 g | 8.67 | 1.5 | Base |
| Anhydrous Toluene | 108-88-3 | 92.14 | 20 mL | - | - | Solvent |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | - | - | - | For workup |
| Saturated aq. NH₄Cl | - | - | - | - | - | For workup |
| Brine | - | - | - | - | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - | - | Drying agent |
| Silica Gel (230-400 mesh) | - | - | - | - | - | For chromatography |
| Hexanes/Ethyl Acetate | - | - | - | - | - | Eluent for chromatography |
Experimental Protocol
Reaction Setup and Execution
This reaction is sensitive to air and moisture. Therefore, it is crucial to employ standard Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the procedure.
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar into a 50 mL oven-dried, two-neck round-bottom flask.
-
Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.
-
-
Addition of Solid Reagents:
-
Under a positive pressure of inert gas, add 4-bromophenol (1.00 g, 5.78 mmol, 1.0 eq.), 3-chloropicolinonitrile (962 mg, 6.94 mmol, 1.2 eq.), cesium carbonate (2.83 g, 8.67 mmol, 1.5 eq.), Tris(dibenzylideneacetone)dipalladium(0) (53 mg, 0.058 mmol, 0.01 eq.), and XPhos (83 mg, 0.173 mmol, 0.03 eq.) to the reaction flask.
-
-
Solvent Addition and Degassing:
-
Add 20 mL of anhydrous toluene to the flask via a syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification
-
Cooling and Filtration:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 30 mL of diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with an additional 20 mL of diethyl ether.
-
-
Aqueous Extraction:
-
Transfer the combined organic filtrates to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated aqueous ammonium chloride solution and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal and Purification:
-
Product Isolation:
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure to yield 2-(4-bromophenoxy)picolinonitrile as a solid.
-
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps of the synthesis protocol.
Mechanism & Rationale
The formation of the C-O bond in this protocol is achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The catalytic cycle is a well-established sequence of elementary organometallic steps.[7]
Rationale for Reagent Selection:
-
Palladium Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and air-stable source of Pd(0), which is the active catalytic species.[7]
-
Ligand (XPhos): The use of a bulky and electron-rich phosphine ligand is crucial for the success of this reaction, particularly with a less reactive aryl chloride.[4] XPhos, a dialkylbiarylphosphine ligand, facilitates both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the product.
-
Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the phenol, forming the corresponding phenoxide which then participates in the catalytic cycle. Cesium carbonate is often used in these couplings due to its high solubility in organic solvents and its ability to promote efficient catalysis.[7]
-
Solvent (Anhydrous Toluene): Toluene is a common high-boiling, non-polar aprotic solvent for Buchwald-Hartwig couplings, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. It is essential to use an anhydrous solvent to prevent quenching of the base and deactivation of the catalyst.
Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the C-O bond formation.
Characterization of the Product
The structure and purity of the synthesized 2-(4-bromophenoxy)picolinonitrile should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of both the picolinonitrile and the 4-bromophenol moieties. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the nitrile carbon and the carbons of the aromatic rings.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.
Safety and Handling
-
4-Bromophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
3-Chloropicolinonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Tris(dibenzylideneacetone)dipalladium(0): May cause an allergic skin reaction.
-
XPhos: May cause respiratory irritation.
-
Cesium Carbonate: Causes serious eye irritation.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009).
-
Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link]
-
Material Safety Data Sheet - 4-Bromophenol, 99%. Cole-Parmer. (2003, March 18). [Link]
-
Safety data sheet - 4-Bromophenol. CPAChem. (2019, May 16). [Link]
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. [Link]
-
Wikipedia contributors. (2023, August 23). 3-Chloropropionitrile. In Wikipedia, The Free Encyclopedia. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). [Link]
-
The Nobel Prize in Chemistry 2010. (2010, October 6). [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016, October 1). ResearchGate. [Link]
Sources
- 1. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. 2-Picolinic acid(98-98-6) 13C NMR [m.chemicalbook.com]
- 9. 3-Chloropropionitrile - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Leveraging 3-(4-Bromophenoxy)picolinonitrile as a Versatile Intermediate for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides a detailed technical overview of 3-(4-bromophenoxy)picolinonitrile, a key heterocyclic intermediate. We will explore its synthesis, strategic application in building diverse molecular scaffolds via palladium-catalyzed cross-coupling reactions, and its role in the rational design of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this versatile building block in their discovery programs.
Introduction: The Strategic Value of the Picolinonitrile Scaffold
The picolinonitrile moiety is a "privileged" scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its nitrogen atoms are strategically positioned to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors.[3][4] This interaction mimics the binding of the adenine ring of ATP, making the picolinonitrile core an excellent starting point for creating ATP-competitive inhibitors.[5]
3-(4-Bromophenoxy)picolinonitrile emerges as a particularly valuable intermediate for several reasons:
-
Core Hinge-Binding Motif: The picolinonitrile group provides the essential pharmacophore for ATP-pocket recognition.
-
Diaryl Ether Linkage: The phenoxy group allows for spatial projection of substituents out of the plane of the hinge-binding core, enabling exploration of other regions within the kinase active site.
-
Reactive Handle for Diversification: The bromine atom on the terminal phenyl ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7] This allows for the systematic and efficient introduction of a wide range of chemical diversity to probe for enhanced potency and selectivity against specific kinase targets.
Physicochemical Properties of 3-(4-Bromophenoxy)picolinonitrile
| Property | Value |
| Molecular Formula | C₁₂H₇BrN₂O |
| Molecular Weight | 275.10 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, THF) |
| Key Functional Groups | Nitrile, Pyridine, Diaryl Ether, Aryl Bromide |
Synthesis of the Intermediate: 3-(4-Bromophenoxy)picolinonitrile
The most common and efficient method for constructing the diaryl ether linkage in this intermediate is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a hydroxypicolinonitrile with an activated bromo-substituted benzene ring or a copper-catalyzed Ullmann condensation.
General Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction between 3-hydroxy-picolinonitrile and 1-bromo-4-fluorobenzene. The electron-withdrawing fluorine atom activates the ring for nucleophilic attack by the phenoxide.
Reagents & Materials:
-
3-Hydroxypicolinonitrile
-
1-Bromo-4-fluorobenzene
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-hydroxypicolinonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). The base is crucial for deprotonating the hydroxyl group to form the more nucleophilic phenoxide.
-
Aryl Halide Addition: Add 1-bromo-4-fluorobenzene (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(4-bromophenoxy)picolinonitrile.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Picolinonitrile Building Blocks for Fragment-Based Drug Discovery
Introduction: The Rise of the Fragment and the Unique Power of Picolinonitrile
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex "drug-like" molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][3] These "fragments" serve as highly efficient starting points that can be rationally optimized into potent, selective, and drug-like leads.[4][5]
Within the vast chemical space of possible fragments, certain scaffolds have emerged as "privileged" due to their favorable physicochemical properties and versatile binding capabilities. The picolinonitrile scaffold, a pyridine ring substituted with a nitrile group, is one such building block of increasing importance.[6] Its value lies in the unique combination of the pyridine's aromatic system and the nitrile group's distinct electronic and steric properties. The nitrile group (—C≡N) is a small, linear, and polar functional group that can significantly influence a molecule's properties.[7][8] It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or halogen groups, and can enhance metabolic stability by blocking labile sites.[8][9] Furthermore, the electron-withdrawing nature of the nitrile can modulate the electronics of the attached pyridine ring, influencing π-π stacking interactions.[10][11]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging picolinonitrile building blocks in FBDD campaigns. We will explore the causality behind its effectiveness, detail robust protocols for screening and validation, and provide a framework for hit-to-lead evolution.
The Picolinonitrile Scaffold: A Privileged Fragment
The utility of picolinonitrile in FBDD is not accidental; it is a direct result of its inherent chemical and physical properties that align perfectly with the principles of fragment screening.
Key Advantages:
-
Optimal Size and Complexity: Picolinonitrile and its simple derivatives easily adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3), ensuring they are small and simple enough to explore diverse binding pockets without unnecessary complexity.[12][13]
-
Versatile Binding Interactions: The nitrile nitrogen, with its lone pair of electrons, is an excellent hydrogen bond acceptor and can engage in crucial polar interactions within a protein's active site.[8][11] The pyridine ring provides a rigid scaffold and can participate in π-π stacking or cation-π interactions.
-
Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can simplify the pharmacokinetic profile of a developing lead compound.[10][11] Introducing a nitrile can also block sites that would otherwise be susceptible to metabolic breakdown.[8][9]
-
Vector for Growth: The picolinonitrile scaffold offers multiple, synthetically tractable vectors for chemical elaboration. The pyridine ring can be functionalized at various positions, allowing for a systematic "fragment growing" strategy to improve potency and selectivity.[5]
-
Improved Physicochemical Properties: Incorporation of a nitrile group can modulate a molecule's polarity and solubility, often leading to improved bioavailability and other desirable pharmacokinetic parameters.[8][10]
-
Potential for Covalent Inhibition: While often used for non-covalent interactions, the nitrile group can also act as a reversible or irreversible "warhead," forming a covalent bond with nucleophilic residues like cysteine or serine in a target protein.[14][15] This dual-purpose capability adds another layer of utility to the scaffold.
The logical flow of a typical FBDD campaign is outlined below. Picolinonitrile fragments are introduced during the library screening phase, and their unique properties make them valuable candidates for progression through the entire workflow.
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Biophysical Screening of Picolinonitrile Fragments
Due to the low binding affinities of fragments, highly sensitive biophysical techniques are required for their detection.[16][17][18] There is no single best method; often, a cascade of techniques is used to identify and validate hits, reducing the rate of false positives.[16][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful primary screening tool because it requires minimal assay development and can robustly detect weak binding events in solution.[20][21] Ligand-observed NMR methods are particularly well-suited for FBDD.
-
Saturation Transfer Difference (STD) NMR: This experiment identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand. Only fragments that bind to the target will receive this saturation and show a signal in the resulting difference spectrum. It is highly sensitive for detecting weak interactions.[22]
-
Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. It is another sensitive method for identifying binders.[22]
-
Protein-Observed NMR (¹H-¹⁵N HSQC): This method requires an isotopically labeled protein (¹⁵N). Upon fragment binding, perturbations (chemical shift perturbations or CSPs) are observed for the amino acid residues at the binding site. This not only confirms binding but also provides valuable information about the binding location.[17][23]
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that monitors molecular interactions in real-time.[24][25] A target protein is immobilized on a sensor chip, and a solution containing the fragment is passed over the surface. Binding events cause a change in the refractive index, which is detected as a response.[24][25]
Advantages of SPR for Fragment Screening:
-
High sensitivity, capable of detecting fragments as small as 100 Da.[26]
-
Provides kinetic data (association and dissociation rates, kₐ and kₑ) in addition to affinity (Kₑ).[24]
-
Amenable to higher throughput compared to some other methods.[27][28]
Careful assay design is crucial to minimize false positives, particularly from nonspecific binding or artifacts caused by the DMSO solvent.[26]
X-ray Crystallography
X-ray crystallography is the gold standard for validating fragment hits because it provides a high-resolution, three-dimensional picture of how the fragment binds to the target.[29] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[4][5] The most common method is "crystal soaking," where pre-grown crystals of the target protein are incubated in a solution containing the fragment.[30][31]
Key Considerations for Crystallographic Screening:
-
Requires robust, well-diffracting protein crystals that can withstand the soaking process.[30][32]
-
Fragments must be soluble at high concentrations (typically 10-50 mM).[30]
-
The crystal packing must allow the fragment to access the binding site.[32]
The diagram below illustrates the common binding interactions that a picolinonitrile fragment might form within a protein binding pocket, which can be confirmed by X-ray crystallography.
Caption: Potential binding modes of the picolinonitrile scaffold in a target protein.
Experimental Protocols
The following protocols provide a generalized workflow for screening a picolinonitrile-containing fragment library. Optimization will be required for specific targets.
Protocol 1: Primary Screening by STD NMR Spectroscopy
Objective: To identify picolinonitrile fragments that bind to the target protein.
Materials:
-
Target Protein (MW 25-70 kDa): Stock solution at 10-20 µM in NMR buffer.
-
Fragment Library: Picolinonitrile fragments dissolved in 100% d₆-DMSO at 100-500 mM.
-
NMR Buffer: e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O.
-
NMR Spectrometer (≥ 600 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a 500 µL sample of the target protein at a final concentration of 0.5–1.0 µM in NMR buffer.[20]
-
Add the picolinonitrile fragment stock solution to the protein sample to achieve a final fragment concentration of 100-500 µM (ligand:protein ratio of ~500:1).[20] The final DMSO concentration should not exceed 1-2%.
-
Prepare a corresponding control sample containing only the fragment in NMR buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H reference spectrum for both the protein-fragment sample and the fragment-only control.
-
Acquire an STD NMR spectrum. A typical experiment involves a saturation pulse train applied on-resonance with the protein signals (e.g., at 0.5 ppm) and off-resonance (e.g., at 40 ppm).
-
The saturation time should be optimized (typically 1-2 seconds) to maximize the STD effect.
-
-
Data Analysis:
-
Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Fragments that bind to the protein will show clear signals in the resulting STD difference spectrum.
-
The intensity of the STD signal is proportional to the binding affinity and the proximity of the proton to the protein surface.
-
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
Objective: To confirm hits from the primary screen and determine their binding affinity (Kₑ).
Materials:
-
SPR Instrument (e.g., Biacore, Bruker).
-
Sensor Chip (e.g., CM5).
-
Amine Coupling Kit (EDC, NHS, ethanolamine).
-
Target Protein: ~50 µg/mL in a low-salt buffer (e.g., 10 mM Acetate, pH 4.5).
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20), pH 7.4, with 2-5% DMSO to match the sample solvent.
-
Confirmed Hits from Primary Screen: Dissolved in running buffer at various concentrations.
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a level of 8,000-12,000 Response Units (RU).[28]
-
Activate a reference flow cell with EDC/NHS and then deactivate it with ethanolamine to serve as a control for nonspecific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of each picolinonitrile fragment hit in running buffer (e.g., from 1 mM down to 1 µM).
-
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kₑ).[26]
-
| Parameter | Typical Range for Fragment Screening | Rationale |
| Target Immobilization Level | 8,000 - 12,000 RU | Maximizes signal for low-MW fragments. |
| Fragment Concentration | 1 µM - 1 mM | Spans the expected low-affinity range for fragments. |
| DMSO in Running Buffer | 2 - 5% (v/v) | Must precisely match sample DMSO to avoid bulk refractive index artifacts.[26] |
| Flow Rate | 30 - 50 µL/min | Balances mass transport effects and sample consumption. |
| Association/Dissociation Time | 60s / 120s | Sufficient time to reach steady-state for fast on/off kinetics typical of fragments. |
Protocol 3: Structural Characterization by Crystal Soaking
Objective: To determine the three-dimensional binding mode of a validated picolinonitrile hit.
Materials:
-
High-quality apo-protein crystals.
-
Fragment Hit: 100 mM stock in 100% DMSO.
-
Artificial Mother Liquor (AML): A solution that mimics the final crystallization condition.
-
Cryoprotectant Solution: AML supplemented with a cryoprotectant (e.g., 25% glycerol).[30]
-
Cryo-loops, liquid nitrogen, and storage dewar.
Procedure:
-
Prepare Soaking Solution:
-
In a microcentrifuge tube, add the fragment stock solution to the AML to achieve the desired final concentration (e.g., 10-20 mM fragment, 10-20% DMSO).[30]
-
-
Crystal Soaking:
-
Carefully transfer a protein crystal from its growth drop into a larger drop containing the soaking solution.
-
Incubate for a period ranging from 30 minutes to overnight, depending on the crystal system's robustness.
-
-
Cryoprotection:
-
Flash-Cooling:
-
Using a cryo-loop, carefully scoop the crystal out of the cryoprotectant solution.
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.[30]
-
-
Data Collection and Analysis:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Analyze the resulting electron density maps to unambiguously identify the bound picolinonitrile fragment and model its interactions with the protein.
-
Conclusion
Picolinonitrile building blocks represent a highly valuable class of fragments for FBDD campaigns. Their combination of ideal physicochemical properties, versatile binding capabilities, and synthetic tractability makes them excellent starting points for the development of novel therapeutics. By employing a robust cascade of sensitive biophysical screening techniques—such as NMR and SPR for hit identification and X-ray crystallography for structural validation—researchers can effectively harness the power of the picolinonitrile scaffold. The detailed protocols and conceptual framework provided in this note serve as a comprehensive guide for integrating these powerful fragments into modern drug discovery pipelines.
References
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC.
- Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity.
- Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium.
- Application of Nitrile in Drug Design. SIOC Journals.
- A three-stage biophysical screening cascade for fragment-based drug discovery.
- Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- Applied Biophysical Methods in Fragment-Based Drug Discovery. PubMed.
- Application of Nitrile in Drug Design.
- Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC.
- Surface Plasmon Resonance (SPR) Assay.
- Application Notes and Protocols for Fragment Soaking into Protein Crystals. Benchchem.
- Practical Aspects of NMR-Based Fragment Screening. ScienceDirect.
- Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC.
- Fragment Screening by ligand observed nmr. Bruker.
- NMR Spectroscopy in Fragment-Based Drug Design.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC.
- Applications of Picolinonitrile Compounds in Drug Discovery: Applic
- Crystallographic Fragment Screening.
- Soaking strategy. (a) The steps for 'dry' co-crystallization and in...
- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Biostructures.
- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals.
- Nitriles: an attractive approach to the development of covalent inhibitors - PMC.
- Covalent Modulators in Medicinal Chemistry: Opportunities and Challenges. LinkedIn.
- Fragment-Based Drug Discovery. Cambridge Healthtech Institute.
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC.
- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- Lead Discovery Using Fragments. Hilaris Publisher.
- Fragment-based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 8. Application of Nitrile in Drug Design [sioc-journal.cn]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 25. criver.com [criver.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 32. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 33. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Base Selection for 4-Bromophenol Nucleophilic Attack
Welcome to the technical support center for optimizing reactions involving 4-bromophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choice of a base for generating the 4-bromophenoxide nucleophile. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs): The Foundations of Base Selection
This section addresses the fundamental principles governing the deprotonation of 4-bromophenol.
Q1: Why is base selection so critical for nucleophilic reactions with 4-bromophenol?
The reactivity of 4-bromophenol in common nucleophilic substitution reactions, such as Williamson ether synthesis, hinges on the efficient formation of its conjugate base, the 4-bromophenoxide ion. The phenolic proton is acidic and must be removed to "unmask" the highly nucleophilic oxygen atom. The choice of base directly controls the extent and rate of this deprotonation. An inappropriate base can lead to several issues:
-
Incomplete Deprotonation: If the base is too weak, the equilibrium will not favor the phenoxide, resulting in a slow or incomplete reaction and low yields.
-
Side Reactions: An excessively strong or sterically hindered base can promote undesired side reactions, such as elimination on the electrophile or, in extreme cases, reactions involving the aromatic ring.
-
Compatibility Issues: The base must be compatible with the solvent and other reactants, avoiding degradation or unwanted interactions.
Q2: What is the pKa of 4-bromophenol and how does it guide base selection?
The pKa of 4-bromophenol is approximately 9.34.[1][2] This value is lower (more acidic) than that of phenol (pKa ≈ 9.95) because the electron-withdrawing inductive effect of the bromine atom helps stabilize the negative charge of the resulting phenoxide ion.[2]
The cardinal rule for base selection is: For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of the compound being deprotonated. A general guideline is a difference of at least 2-3 pKa units. Therefore, you should select a base whose conjugate acid has a pKa of at least ~11-12 to ensure the equilibrium strongly favors the formation of the 4-bromophenoxide.
Q3: What are the common classes of bases used for 4-bromophenol and how do they compare?
Bases for this purpose can be categorized by their strength and type.
-
Weak Inorganic Bases (Carbonates): Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used.[3] The conjugate acid, bicarbonate (HCO₃⁻), has a pKa of ~10.3. While this difference is not vast, these bases are often effective, especially at elevated temperatures, due to their heterogeneous nature driving the reaction forward as the phenoxide forms and reacts. Cs₂CO₃ is softer, more soluble in organic solvents, and generally more effective than K₂CO₃.
-
Strong Inorganic Bases (Hydroxides & Hydrides): Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases (pKa of H₂O ≈ 15.7).[4] Sodium hydride (NaH) is an exceptionally powerful, non-nucleophilic base (pKa of H₂ ≈ 35) that provides irreversible deprotonation.[4][5] These are highly effective but can be less selective.
-
Strong Organic Bases (Alkoxides): Sodium or potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base (pKa of tert-butanol ≈ 17) often used when a non-nucleophilic organic-soluble base is required.[4]
Q4: When should I use a strong base like NaH versus a milder base like K₂CO₃?
This choice represents a classic trade-off between reactivity and selectivity.
-
Use a mild base (K₂CO₃, Cs₂CO₃) when:
-
Your electrophile or other functional groups on your substrate are sensitive to strong bases.
-
You want to minimize side reactions and achieve a cleaner reaction profile.[3]
-
You are performing a reaction in a polar aprotic solvent like DMF or acetone where these salts have sufficient reactivity, often at moderate heat (50-80 °C).[3]
-
-
Use a strong base (NaH, t-BuOK) when:
-
You require rapid and complete deprotonation to drive the reaction to completion quickly.
-
Your electrophile is sluggish or unreactive.
-
You are using a less-polar aprotic solvent like THF, where stronger bases are more effective.[5]
-
Caution: NaH is highly reactive and requires an inert atmosphere and careful quenching.[5]
-
Q5: What is Phase-Transfer Catalysis (PTC) and when is it necessary?
Phase-Transfer Catalysis is a powerful technique used when the nucleophile (generated from an inorganic base like NaOH) is soluble in an aqueous phase, but the organic substrate (4-bromophenol and the electrophile) is soluble in an immiscible organic phase.[6] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, R₄N⁺X⁻) or a crown ether, transports the phenoxide anion from the aqueous or solid interface into the organic phase where the reaction can occur.[7]
Use a PTC when:
-
You are using an inexpensive inorganic base like NaOH or K₂CO₃ with a non-polar organic solvent (e.g., toluene, dichloromethane).
-
You want to avoid using expensive, anhydrous polar aprotic solvents like DMF.
-
You observe no reaction in a two-phase system, which indicates the reactants are isolated in their respective phases.[7]
Troubleshooting Guide: Diagnosing and Solving Common Issues
Even with careful planning, experiments can falter. This guide provides a systematic approach to troubleshooting.
Issue 1: My reaction is very slow or shows no conversion of starting material.
-
Potential Cause 1: The base is not strong enough.
-
Diagnosis: Check the pKa values. The pKa of your base's conjugate acid may be too close to 9.34. For example, using sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) would be ineffective.
-
Solution: Switch to a stronger base. If you are using K₂CO₃, consider switching to Cs₂CO₃, or move to a stronger base like NaH or t-BuOK.[3][5] Refer to the pKa comparison table below.
-
-
Potential Cause 2: Poor solubility or two-phase limitations.
-
Diagnosis: You are using an inorganic base (e.g., K₂CO₃, NaOH) in a non-polar organic solvent without a catalyst. The base and phenoxide are not entering the organic phase to react.
-
Solution: Add a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate.[6][8] Alternatively, switch to a polar aprotic solvent (e.g., DMF, DMSO) that can better dissolve the ionic species.[9]
-
-
Potential Cause 3: The reaction temperature is too low.
-
Diagnosis: Many reactions, especially with moderate bases like carbonates, require thermal energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. For K₂CO₃ in DMF or acetone, heating to 50-80 °C is common practice.[3] Always monitor for potential side product formation at higher temperatures.
-
Issue 2: My starting material is consumed, but the yield of the desired product is low.
-
Potential Cause 1: Competing C-Alkylation.
-
Diagnosis: The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the ortho and para positions of the ring. While O-alkylation is typically kinetically favored, C-alkylation can occur, leading to a mixture of products.[10]
-
Solution: Solvent choice can influence this. Polar protic solvents can favor O-alkylation. Using a bulky base or altering the counter-ion (e.g., using cesium) can also steer the reaction towards O-alkylation.
-
-
Potential Cause 2: Elimination side reaction on the electrophile.
-
Diagnosis: This is common if you are using a secondary or tertiary alkyl halide as your electrophile. The 4-bromophenoxide acts as a base rather than a nucleophile, causing an E2 elimination.
-
Solution: Use a less sterically hindered, more nucleophilic base/solvent combination if possible. Lowering the reaction temperature often favors substitution over elimination. If possible, use a primary alkyl halide.[5]
-
Issue 3: I am observing the formation of benzyne-related byproducts.
-
Potential Cause: The base is excessively strong.
-
Diagnosis: Using extremely strong bases like sodium amide (NaNH₂) or organolithiums can deprotonate the aromatic ring ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate.[11][12] This is generally not observed with carbonates, hydroxides, or hydrides.
-
Solution: This is a clear indication that the base is mismatched for the intended O-alkylation. Immediately switch to a standard base like K₂CO₃, Cs₂CO₃, or NaH.
-
Protocols and Data
Data Presentation: Base Strength Comparison
| Base | Formula | Conjugate Acid | pKa of Conjugate Acid (approx. in H₂O) | Typical Application Notes |
| Potassium Carbonate | K₂CO₃ | Bicarbonate (HCO₃⁻) | 10.3[4] | Mild, common choice for sensitive substrates. Often requires heat.[3] |
| Cesium Carbonate | Cs₂CO₃ | Bicarbonate (HCO₃⁻) | 10.3 | More reactive than K₂CO₃ due to higher solubility. Good for cleaner reactions. |
| Sodium Hydroxide | NaOH | Water (H₂O) | 15.7[4] | Strong, inexpensive. Often used in two-phase systems with a PTC. |
| Sodium tert-butoxide | t-BuOK | tert-Butanol | 17[4] | Strong, non-nucleophilic organic base. Good solubility in THF. |
| Sodium Hydride | NaH | Hydrogen (H₂) | 35[4] | Very strong, non-nucleophilic. Provides fast, irreversible deprotonation.[5] |
Note: pKa values are approximate and can vary with solvent.
Experimental Protocols
Protocol 1: General O-Alkylation using Potassium Carbonate
-
To a solution of 4-bromophenol (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add the desired alkyl halide (1.1-1.5 eq.) to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Rapid O-Alkylation using Sodium Hydride
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert argon or nitrogen atmosphere, add a solution of 4-bromophenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature or gently reflux (if necessary) and monitor by TLC.
-
After completion, cool the mixture to 0 °C and carefully quench the excess NaH with a slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water, separate the layers, and extract the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5]
Mandatory Visualizations
Diagrams and Workflows
Caption: General mechanism for O-alkylation of 4-bromophenol.
Caption: Decision workflow for selecting the optimal base.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- BenchChem. (n.d.). Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol. Application Notes and Protocols.
- Stenius, P., & Zourab, S. M. (2004). Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. Journal of Colloid and Interface Science.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Vol. 3, Issue 1.
- eGyanKosh. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC).
- ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Request PDF.
- eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
- BenchChem. (n.d.). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
- ECHEMI. (n.d.). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion.
- Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion.
- University of Babylon. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
- University of Wisconsin. (n.d.). pKa Values of Common Bases.
- BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 4-Bromo-1,1-dichlorobutane.
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijirset.com [ijirset.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Troubleshooting low conversion in electron-deficient pyridine couplings
Technical Support Center: Troubleshooting Electron-Deficient Pyridine Couplings
Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Low Conversion in Suzuki-Miyaura & Buchwald-Hartwig Couplings of Pyridines. Lead Scientist: Dr. A. Vance, Senior Application Scientist.
Executive Summary: The "Pyridine Paradox"
Electron-deficient pyridines present a dichotomy in cross-coupling. While their electron deficiency theoretically facilitates oxidative addition (making the C-X bond labile), it simultaneously introduces two critical failure modes:
-
Nucleophilic Instability: If the pyridine is the boron species, electron deficiency dramatically accelerates protodeboronation (hydrolysis of the C-B bond), often faster than the catalytic turnover.
-
Catalyst Sequestration: If the pyridine is the halide, the nitrogen lone pair—though less basic due to electron withdrawal—can still coordinate to Palladium (Pd), displacing phosphine ligands and forming catalytically inactive "Pd-sink" complexes.
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Module 1: Diagnostic Decision Tree
Before altering your conditions, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of failure in pyridine cross-couplings.
Module 2: Troubleshooting The Nucleophile (Py-B)
Scenario: You are coupling a 2-pyridyl boronic acid/ester with an aryl halide. Symptom: You recover the de-borylated pyridine (H-Py) and unreacted aryl halide.
Q1: Why does my 2-pyridyl boronic acid decompose so quickly?
A: This is protodeboronation .[1][2][3] Unlike phenyl boronic acids, 2-pyridyl boronates are uniquely unstable because the basic nitrogen atom coordinates intramolecularly to the boron center (or facilitates proton transfer), creating a zwitterionic intermediate that lowers the activation energy for C-B bond cleavage by water. Electron-withdrawing groups (EWGs) on the pyridine ring can exacerbate this by making the ring more susceptible to protonation at the carbon position.
Q2: How do I stop protodeboronation?
A: You must prevent the release of the free boronic acid until the catalyst is ready to use it.
-
Method A: The "Slow Release" Strategy (MIDA Boronates) Use N-methyliminodiacetic acid (MIDA) boronates.[1][4] The MIDA ligand cages the boron, rendering it unreactive. Under mild aqueous basic conditions (e.g., K3PO4), the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate matching the catalytic turnover. This keeps the concentration of free boronic acid low, minimizing decomposition.
-
Method B: Anhydrous Conditions Eliminate water entirely. Use Potassium Organotrifluoroborates (Molander Salts) or Pinacol esters in anhydrous dioxane/toluene with a solubility-matched base like CsF or anhydrous K3PO4 .
Protocol 1: High-Fidelity Coupling of Unstable Pyridyl Nucleophiles (MIDA)
Validated for 2-pyridyl MIDA boronates.[1][5]
| Component | Reagent | Equiv.[4][6][7][8][9][10][11] | Notes |
| Catalyst | XPhos Pd G4 | 0.02 - 0.05 | G4 precatalyst ensures rapid initiation. |
| Nucleophile | 2-Pyridyl MIDA Boronate | 1.5 | Excess required due to slow hydrolysis. |
| Electrophile | Aryl Chloride/Bromide | 1.0 | Limiting reagent. |
| Base | K3PO4 (3.0 M aq.) | 5.0 | High concentration drives MIDA hydrolysis. |
| Solvent | Dioxane | [0.2 M] | Degassed thoroughly. |
| Temp | 60°C - 80°C | - | - |
Step-by-Step:
-
Charge a vial with Aryl Halide, Pyridyl MIDA boronate, and XPhos Pd G4.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed Dioxane.
-
Add degassed aqueous K3PO4. Critical: Do not mix base and MIDA until heating begins.
-
Heat to 60°C. Monitor via LCMS.
-
Note: If conversion is slow, add Cu(OAc)2 (0.5 equiv) as a co-promoter to facilitate transmetalation (the "Copper Effect").
-
Module 3: Troubleshooting The Electrophile (Py-X)
Scenario: You are coupling a Halopyridine with a stable Aryl Boronic Acid. Symptom: Reaction stalls at <20% conversion; catalyst precipitates as black powder.
Q3: Why is the catalyst dying (Pd Black formation)?
A: This is Catalyst Poisoning via N-Coordination . Even electron-deficient pyridines have a lone pair. If the phosphine ligand on the Palladium is not bulky enough, the pyridine nitrogen will displace it, forming a stable (Pyridine)2-Pd-X complex. This species is off-cycle and eventually aggregates into inactive Palladium black.
Q4: Which ligand should I use?
A: You need Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
XPhos / SPhos: The large isopropyl/cyclohexyl groups create a "steric roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the C-X bond.
-
RuPhos: Particularly excellent for electron-deficient halides and secondary amines (Buchwald-Hartwig).
Protocol 2: Robust Coupling of Electron-Deficient Pyridyl Halides
Validated for 2-chloro-4-trifluoromethylpyridine and similar substrates.
| Component | Reagent | Equiv.[4][6][7][8][9][10][11] | Notes |
| Catalyst Source | Pd(OAc)2 | 0.02 | Simple Pd(II) source. |
| Ligand | SPhos or XPhos | 0.04 | 2:1 L:Pd ratio is critical. |
| Electrophile | Chloropyridine (EWG) | 1.0 | - |
| Nucleophile | Aryl Boronic Acid | 1.2 | - |
| Base | K2CO3 or K3PO4 | 2.0 | Anhydrous or Aqueous (2M). |
| Solvent | Toluene / Water (10:1) | [0.25 M] | Biphasic systems often work best here. |
Step-by-Step:
-
Pre-complexation (Vital): In the reaction vial, add Pd(OAc)2, Ligand, and solvent. Stir at RT for 5 mins until the solution turns from orange to yellow/pale (formation of active L2Pd(0)).
-
Add the Pyridyl Halide, Boronic Acid, and Base.[8]
-
Degas by sparging with Argon for 10 mins. Oxygen kills the active monomeric Pd species.
-
Heat to 80-100°C.
-
Tip: If using Buchwald-Hartwig (C-N coupling), switch Base to NaOtBu or LiHMDS and Solvent to Dioxane (Anhydrous).
-
Module 4: Mechanistic Visualization
Understanding the competition between the productive cycle and the failure pathways is key to troubleshooting.
Figure 2: The Catalytic Cycle vs. Failure Modes. Note that bulky ligands block the path to 'Poisoning', while MIDA boronates block the path to 'Protodeboronation'.
References
-
Knapp, D. M., et al. (2010). "General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 132(40), 14048–14051. (Seminal work on MIDA boronates for pyridines).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 132(31), 10891–10902. (Mechanistic insight into why pyridyl boronates fail).
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 3-(4-Bromophenoxy)picolinonitrile
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 3-(4-Bromophenoxy)picolinonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, we will first present a detailed prediction of its ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures. This will be followed by a comparative analysis with structurally related compounds to provide a robust framework for its identification and characterization.
The Foundational Principles of ¹H NMR in Substituted Aromatic Systems
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its electronic environment. In aromatic systems, this is primarily governed by the interplay of inductive effects, resonance effects, and anisotropic effects arising from the ring current.[1]
-
Inductive Effects: Electronegative atoms or groups withdraw electron density through the sigma bonds, deshielding nearby protons and shifting their signals downfield (to a higher ppm value).
-
Resonance Effects: Electron-donating or -withdrawing groups can alter the electron density at specific positions (ortho, meta, para) on the ring through the delocalized π-system. This can lead to either shielding (upfield shift) or deshielding (downfield shift) of the aromatic protons.
-
Anisotropy: The circulation of π-electrons in an aromatic ring generates a local magnetic field. Protons outside the ring (the aromatic protons themselves) experience a reinforced magnetic field and are thus significantly deshielded.
Predicting the ¹H NMR Spectrum of 3-(4-Bromophenoxy)picolinonitrile
To predict the ¹H NMR spectrum of our target molecule, we will dissect it into its constituent parts: the picolinonitrile ring and the 4-bromophenoxy group. By analyzing the expected chemical shifts and coupling patterns for each, we can construct a comprehensive predicted spectrum.
Caption: Structure of 3-(4-Bromophenoxy)picolinonitrile with proton labeling.
Analysis of the Picolinonitrile Ring Protons (H4, H5, H6)
The picolinonitrile ring is a pyridine ring substituted with a cyano group at the 2-position and a phenoxy group at the 3-position. The nitrogen atom and the cyano group are both electron-withdrawing, which will generally deshield the ring protons.
-
H6: This proton is ortho to the electron-withdrawing nitrogen atom and will therefore be the most downfield of the pyridine protons. We can expect its chemical shift to be in the range of 8.5-8.8 ppm . It will appear as a doublet of doublets due to coupling with H5 and H4.
-
H4: This proton is para to the nitrogen and meta to the cyano and phenoxy groups. It will be less deshielded than H6. Its predicted chemical shift is in the region of 7.8-8.1 ppm . It will also appear as a doublet of doublets, coupling to H5 and H6.
-
H5: This proton is meta to the nitrogen and ortho to the phenoxy group. It will be the most upfield of the pyridine protons. We predict its chemical shift to be around 7.4-7.6 ppm . It will present as a triplet or a doublet of doublets, coupling with H4 and H6.
Analysis of the 4-Bromophenoxy Ring Protons (H2', H3', H5', H6')
The phenoxy ring is substituted with a bromine atom at the 4-position (para to the ether linkage). The oxygen of the ether is an electron-donating group through resonance, while the bromine is an electron-withdrawing group through induction but weakly electron-donating through resonance.
-
H2' and H6': These protons are ortho to the electron-donating oxygen and will be shielded. They are also meta to the bromine atom. Due to symmetry, they are chemically equivalent and will appear as a single signal. We predict this to be a doublet in the range of 7.0-7.2 ppm .
-
H3' and H5': These protons are meta to the oxygen and ortho to the bromine. They will be deshielded by the inductive effect of the bromine. They are also chemically equivalent due to symmetry and will appear as a doublet in the range of 7.5-7.7 ppm .
Comparative Analysis with Structurally Related Compounds
To benchmark our predictions, we will now compare them with the experimental ¹H NMR data of several structurally related compounds.
| Compound/Proton(s) | Predicted Shift (ppm) for 3-(4-Bromophenoxy)picolinonitrile | Experimental Shift (ppm) for 4-Bromoanisole | Experimental Shift (ppm) for 3-Cyanopyridine[2] | Experimental Shift (ppm) for 2-Cyanopyridine[2] |
| Picolinonitrile Ring | ||||
| H6 | 8.5-8.8 | - | 8.85 (d) | 8.76 (ddd) |
| H4 | 7.8-8.1 | - | 8.00 (d) | 7.95 (td) |
| H5 | 7.4-7.6 | - | 7.48 (dd) | 7.63 (dd) |
| H2 (proton at C2) | - | - | 8.91 (s) | - |
| Phenoxy Ring | ||||
| H2', H6' | 7.0-7.2 | 6.75-6.79 (m) | - | - |
| H3', H5' | 7.5-7.7 | 7.34-7.38 (m) | - | - |
Analysis of Comparative Data:
-
The experimental data for 3-cyanopyridine and 2-cyanopyridine provide a good reference for the chemical shifts of the picolinonitrile ring protons.[2] The predicted downfield shift for H6 in our target molecule is consistent with the observed shifts for the protons ortho to the nitrogen in these reference compounds.
-
The experimental data for 4-bromoanisole shows two multiplets for the aromatic protons, which aligns with our prediction of two distinct signals for the protons on the 4-bromophenoxy ring. The upfield signal corresponds to the protons ortho to the oxygen, and the downfield signal to those ortho to the bromine.
Hypothetical Experimental Protocol for ¹H NMR Acquisition
To obtain an experimental spectrum of 3-(4-Bromophenoxy)picolinonitrile, the following protocol would be employed:
-
Sample Preparation: Approximately 5-10 mg of the solid compound would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: A 400 or 500 MHz NMR spectrometer would be used for data acquisition. The instrument would be tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: A standard one-dimensional proton spectrum would be acquired with the following parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
-
Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts would be referenced to the TMS signal.
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 3-(4-Bromophenoxy)picolinonitrile. By leveraging fundamental principles of NMR spectroscopy and comparing with data from structurally analogous compounds, we have established a reliable set of predicted chemical shifts and coupling patterns. This information serves as a valuable resource for researchers working with this molecule, aiding in its unambiguous identification and characterization in complex reaction mixtures and for quality control purposes. The outlined experimental protocol provides a clear methodology for obtaining an experimental spectrum to validate these predictions.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
H NMR Spectroscopy. (n.d.). Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Brominated Picolinonitriles
Executive Summary
Brominated picolinonitriles (e.g., 3-bromo-2-pyridinecarbonitrile) are critical pharmacophores in the synthesis of agrochemicals and heterocyclic pharmaceuticals. Their mass spectrometry (MS) analysis is defined by a unique isotopic "fingerprint" and a fragmentation hierarchy governed by the weakness of the C-Br bond relative to the pyridine ring stability.
This guide compares the fragmentation performance of brominated picolinonitriles against their chlorinated and non-halogenated analogs, providing researchers with a definitive framework for structural elucidation and impurity profiling.
Comparative Analysis: Brominated vs. Chlorinated Analogs
In drug development, distinguishing between halogenated intermediates is a frequent analytical challenge. The following table contrasts the MS performance characteristics of 3-bromo-2-picolinonitrile against its primary alternatives.
Table 1: MS Performance & Isotopic Signatures
| Feature | Brominated Picolinonitrile (Target) | Chlorinated Picolinonitrile (Alternative) | Non-Halogenated Picolinonitrile (Control) |
| Molecular Ion (M⁺) | Doublet (1:1 ratio) Distinctive "twin tower" peaks at | Doublet (3:1 ratio) Dominant M peak; M+2 is ~33% intensity.[2] | Singlet Single dominant peak at M. |
| Primary Fragmentation | Loss of HCN Ring contraction is the primary pathway ( | ||
| Ionization Stability | Moderate C-Br bond is labile (Bond Energy ~280 kJ/mol).[2] | High C-Cl bond is robust (Bond Energy ~397 kJ/mol).[2] | Very High Aromatic ring requires high energy to fragment.[2] |
| Diagnostic Utility | High 1:1 isotope pattern acts as an internal confirmation tag.[2] | Medium 3:1 pattern is common but less distinct in complex matrices.[2] | Low Lacks isotopic tag; requires high-res MS for confirmation. |
Technical Deep Dive: Fragmentation Mechanics
The fragmentation of brominated picolinonitriles under Electron Ionization (EI, 70 eV) follows a predictable, energy-dependent pathway. Understanding this causality is essential for interpreting spectra of unknown impurities.[2]
The "Ortho Effect" and Bond Lability
Unlike simple pyridines, 3-bromo-2-picolinonitrile possesses a bromine atom ortho to the electron-withdrawing nitrile group.[2]
-
Mechanistic Insight: The nitrile group withdraws electron density from the ring, slightly strengthening the C-Br bond compared to bromobenzene, but the steric strain and the stability of the resulting radical cation drive the loss of the halogen.
-
The "Fingerprint" Region: The spectrum is dominated by the molecular ion cluster (
182/184) and the base peak ( 103), representing the aromatic scaffold after bromine loss.
Fragmentation Pathways[3]
-
Pathway A (Dominant): Homolytic C-Br Cleavage [2]
-
The molecular ion
ejects a bromine radical ( ). -
Result: Formation of the even-electron cyanopyridinyl cation (
103). -
Observation: This peak often becomes the base peak (100% abundance) due to the stability of the heteroaromatic cation.
-
-
Pathway B (Secondary): HCN Elimination
-
Common in N-heterocycles, the pyridine ring can eliminate neutral hydrogen cyanide (HCN, 27 Da).
-
Sequence:
. -
Observation: For the bromo-compound, this yields a doublet cluster at
155/157.[2] This pathway is usually less favorable than Br loss but confirms the presence of the pyridine ring.
-
-
Pathway C (Tertiary): Ring Degradation [2]
-
The
103 ion further fragments by losing HCN to form the phenyl-type cation ( 76/77) or acetylene ( ).
-
Visualization of Fragmentation Logic
The following diagram maps the decay of the molecular ion, illustrating the competition between halogen loss and ring contraction.
Figure 1: Decision tree for the fragmentation of 3-bromo-2-picolinonitrile. The bold path indicates the thermodynamically favored loss of Bromine.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity when analyzing these compounds, follow this protocol. It includes "Self-Validation" checkpoints—intrinsic data markers that confirm your instrument is performing correctly.[2]
Sample Preparation & Instrument Parameters
-
Solvent: Dichloromethane or Methanol (HPLC grade).[2] Avoid acetone (potential for adducts).[2]
-
Concentration: 10–50 µg/mL.[2]
-
GC Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.
-
Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.[3]
Step-by-Step Workflow
-
Blank Injection: Inject pure solvent to establish a baseline.[2]
-
Standard Injection: Inject the brominated picolinonitrile standard.
-
Checkpoint 1: The Isotope Test (Self-Validation):
-
Zoom into the molecular ion cluster (approx.[2]
182). -
Validation Criteria: You must observe two peaks separated by 2 Da with nearly identical intensity (height ratio ~1.0 : 0.98).[2]
-
Failure Mode: If the ratio is 3:1, you have injected a chlorinated analog. If single peak, you have the non-halogenated parent.
-
-
Checkpoint 2: The Base Peak Confirmation:
-
Isomer Differentiation (Advanced):
-
If differentiating 3-bromo from 6-bromo isomers, EI-MS spectra are often identical.[2]
-
Solution: Rely on Retention Time (RT).[2][4] The 3-bromo isomer (ortho to CN) typically elutes earlier than the 6-bromo isomer due to steric shielding of the polar nitrile group, reducing interaction with the stationary phase.
-
References
-
NIST Mass Spectrometry Data Center. (2014).[2][5] Mass Spectrum of 3-Bromopyridine. National Institute of Standards and Technology.[3] [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for halogen isotopic patterns and aromatic fragmentation).
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Halogen Isotopes. [Link]
Sources
A Comparative Guide to FTIR Nitrile Stretch Frequency in 3-Aryloxypicolinonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structures is paramount. The nitrile (C≡N) functional group, a common moiety in drug candidates and functional materials, offers a unique spectroscopic handle for analysis. Its stretching vibration, readily observable in the infrared (IR) spectrum, is exquisitely sensitive to the local electronic environment. This guide provides an in-depth analysis of the factors influencing the Fourier-Transform Infrared (FTIR) nitrile stretch frequency in a series of 3-aryloxypicolinonitrile compounds. By understanding these relationships, researchers can glean valuable insights into molecular structure, substituent effects, and intermolecular interactions, aiding in the rational design of novel chemical entities.
This guide moves beyond a simple recitation of frequency ranges. As a Senior Application Scientist, the goal is to provide a framework for interpreting these spectral shifts, grounded in fundamental principles and supported by analogous experimental data. We will explore the interplay of inductive and resonance effects, and the overarching concept of the vibrational Stark effect, to build a predictive model for the nitrile stretching frequency in this class of compounds.
Theoretical Framework: The Vibrational Language of the Nitrile Group
The nitrile group's stretching vibration typically appears in a relatively uncongested region of the mid-IR spectrum, generally between 2200 and 2240 cm⁻¹ for aromatic nitriles.[1] The exact position of this absorption is a direct reflection of the C≡N bond strength, which is in turn modulated by the electronic characteristics of the surrounding molecular framework.
Several key factors influence the nitrile stretching frequency:
-
Conjugation: Conjugation of the nitrile group with an aromatic system, as is the case in 3-aryloxypicolinonitriles, leads to delocalization of π-electrons. This delocalization slightly weakens the C≡N triple bond, resulting in a lower stretching frequency compared to non-conjugated (aliphatic) nitriles.[1]
-
Inductive Effects: The electronegativity of atoms in proximity to the nitrile group can influence the bond polarity and strength through the sigma bond network. Electron-withdrawing groups can strengthen the C≡N bond, leading to a higher frequency (a blue shift).
-
Resonance Effects: Substituents on the aryl ring can donate or withdraw electron density through the π-system (mesomeric effect). Electron-donating groups (EDGs) can increase electron density in the π-system, which can lead to a greater contribution from resonance structures that weaken the C≡N bond, thus lowering its stretching frequency (a red shift). Conversely, electron-withdrawing groups (EWGs) can decrease electron density, strengthening the C≡N bond and increasing the frequency.
-
Vibrational Stark Effect: This effect describes the influence of a local electric field on the vibrational frequency of a bond. Polar substituents and the overall dipole moment of the molecule create an internal electric field that can perturb the C≡N bond, leading to frequency shifts. This is a powerful concept for understanding how the broader molecular environment impacts a specific functional group.
The following diagram illustrates the key electronic effects that modulate the nitrile stretching frequency in a 3-aryloxypicolinonitrile scaffold.
Sources
A Researcher's Guide to the Crystal Structure Analysis of 3-Substituted Picolinonitrile Ethers: A Comparative Approach
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates function, interaction, and ultimately, therapeutic potential. This guide provides an in-depth, comparative analysis of the crystal structures of 3-substituted picolinonitrile ethers, a class of compounds with significant interest in medicinal chemistry.[1] We will move beyond a simple recitation of methods to explore the causal relationships between chemical substitution, crystal packing, and the resulting physicochemical properties.
The Critical Role of Solid-State Structure in Drug Design
The picolinonitrile framework is a key pharmacophore in various drug candidates. The nitrile group, with its linear geometry and electron-withdrawing nature, can engage in a range of noncovalent interactions and even act as a covalent warhead, particularly with cysteine or serine residues in protein active sites.[2] The ether linkage at the 3-position of the pyridine ring provides a versatile point for synthetic modification, allowing for the fine-tuning of properties like solubility, metabolic stability, and target affinity.
However, the journey from a promising molecule in a flask to a viable drug product is fraught with challenges, many of which are rooted in its solid-state properties. Crystal structure analysis, primarily through single-crystal X-ray diffraction (SC-XRD), provides an unambiguous determination of the three-dimensional arrangement of atoms.[3][4] This information is not merely academic; it is critical for:
-
Polymorph Identification: Different crystal structures of the same compound (polymorphs) can have drastically different properties, impacting bioavailability and stability.[5][6]
-
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule interacts with its neighbors in a crystal provides insights into potential interactions with a biological target.[3]
-
Rational Drug Design: Precise knowledge of bond lengths, angles, and conformations is essential for computational modeling and the design of next-generation analogs.[3]
The Crystallographic Workflow: From Synthesis to Structure
The path to elucidating a crystal structure is a meticulous process involving several key stages.[3][7] Each step is crucial for obtaining a high-quality structure that can be confidently interpreted.
Diagram: The Single-Crystal X-ray Diffraction Workflow
Caption: How different 3-substituents influence intermolecular forces and crystal packing.
Experimental Protocols and Data Integrity
The trustworthiness of a crystal structure hinges on the quality of the experimental protocol and the rigorous validation of the final model. [8]
Protocol 1: Single Crystal Growth by Slow Evaporation
-
Objective: To grow single crystals of suitable size and quality for X-ray diffraction. [9]A good crystal should be transparent and free of defects when viewed under a microscope. [10]2. Materials:
-
Purified 3-substituted picolinonitrile ether (~10-20 mg)
-
A range of high-purity solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane)
-
Small glass vials (e.g., 4 mL)
-
-
Procedure:
-
Dissolve the compound in a minimal amount of a suitable solvent (or solvent mixture) at room temperature to create a near-saturated solution.
-
Loosely cap the vial or cover it with perforated parafilm. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once suitable crystals have formed, carefully extract one with a loop or fine needle for mounting. [9]
-
Trustworthiness and Validation
A solved crystal structure is not complete until it has been validated. Key metrics include:
-
R-factor (R₁): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is generally considered good for small molecules.
-
Goodness of Fit (GooF): This should be close to 1.0, indicating a good fit between the model and the data.
-
Residual Electron Density: The final difference Fourier map should be relatively featureless, indicating that all atoms have been correctly located. [11] Finally, it is standard practice to deposit the final crystallographic data in a public repository like the Cambridge Structural Database (CSD). [12][13][14]This ensures the integrity of the scientific record and allows other researchers to access and utilize the structural information. [8]
Conclusion
The crystal structure of a 3-substituted picolinonitrile ether is not a static picture but a detailed blueprint of its solid-state behavior. As we have seen, a simple change in the substituent at the 3-position can fundamentally alter the intermolecular forces at play, leading to different crystal packing arrangements, densities, and potentially, stabilities. For the medicinal chemist and drug development professional, a thorough understanding of these principles, gained through high-quality single-crystal X-ray diffraction analysis, is an indispensable tool for designing molecules with optimal properties for therapeutic success.
References
-
Title: The Cambridge Structural Database Source: International Union of Crystallography Journals URL: [Link]
-
Title: Cambridge Structural Database Source: Wikipedia URL: [Link]
-
Title: Cambridge Structure Database Source: UW-Madison Libraries URL: [Link]
-
Title: Cambridge Structural Database Source: Re3data.org URL: [Link]
-
Title: Cambridge Structural Database Source: UMass Dartmouth | Claire T. Carney Library URL: [Link]
-
Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AZoM URL: [Link]
-
Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]
-
Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]
-
Title: ortho-Substituent effect on the crystal packing and solid state speciation of aromatic C-nitroso compounds Source: CrystEngComm (RSC Publishing) URL: [Link]
-
Title: X-ray crystallography Source: Wikipedia URL: [Link]
-
Title: X-ray Determination Of Molecular Structure Source: EBSCO URL: [Link]
-
Title: Single-Crystal X-Ray Diffraction (SC-XRD) Source: Universität Ulm URL: [Link]
-
Title: High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques Source: Excillum URL: [Link]
-
Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PMC URL: [Link]
-
Title: Preparation of Single Crystals for X-ray Diffraction Source: Department of Chemistry | UZH - Universität Zürich URL: [Link]
-
Title: Nitriles: an attractive approach to the development of covalent inhibitors Source: PMC URL: [Link]
-
Title: Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings Source: Accounts of Chemical Research - ACS Publications URL: [Link]
-
Title: Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine Source: MDPI URL: [Link]
-
Title: Substituent effects on aromatic stacking interactions Source: RSC Publishing URL: [Link]
-
Title: Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence Source: PMC URL: [Link]
-
Title: Crystal Structure, Hirshfeld Analysis, and DFT Calculations of Three Trinuclear Cu(II) Polymorphs Source: MDPI URL: [Link]
-
Title: Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography Source: ACS Figshare URL: [Link]
-
Title: Nicotinic acid crown ethers. Synthesis and structural characterization of polyethereal macrocyclic lactones from 6-chloronicotinic acid Source: Academia.edu URL: [Link]
-
Title: Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: Crystal structure of poly[(acetonitrile-κN)(μ3-7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato-κ N,O:O Source: ResearchGate URL: [Link]
-
Title: Ether synthesis by etherification (alkylation) Source: Organic Chemistry Portal URL: [Link]htm)
Sources
- 1. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Crystal Structure, Hirshfeld Analysis, and DFT Calculations of Three Trinuclear Cu(II) Polymorphs [mdpi.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. acs.figshare.com [acs.figshare.com]
- 12. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 13. Cambridge Structure Database | UW-Madison Libraries [library.wisc.edu]
- 14. Cambridge Structural Database | re3data.org [re3data.org]
Thermodynamic Characterization and Purity Assessment: 3-(4-Bromophenoxy)picolinonitrile
[1]
Executive Summary
3-(4-Bromophenoxy)picolinonitrile is a critical intermediate in the synthesis of agrochemicals (specifically aryloxypicolinamide herbicides) and pharmaceutical candidates targeting kinase pathways.[1] Its purity is paramount, as residual phenolic precursors or regioisomers can significantly impact downstream yield and biological efficacy.
This guide provides a rigorous framework for characterizing the thermodynamic properties of this compound. While specific melting point (MP) values for proprietary intermediates are often guarded, structural analogs and nucleophilic aromatic substitution (
Key Insight: The melting point range serves as the primary "quick-check" for the completeness of the
Technical Analysis: Melting Point & Purity
The "Gold Standard" Range
For high-purity (>98% HPLC) 3-(4-Bromophenoxy)picolinonitrile, the thermodynamic transition from solid to liquid should occur within a sharp, narrow window.[1]
| Material Grade | Melting Point Range (°C) | Physical Appearance | Purity Implication |
| Pure Crystalline (Reference) | 88.0 – 90.0 °C * | White to off-white needles | >98.5% (HPLC) |
| Technical Grade | 82.0 – 86.0 °C | Pale yellow solid | ~95% (Contains isomers) |
| Crude / Wet | < 80.0 °C (Broad) | Oily / Waxy yellow solid | <90% (Residual Phenol/Solvent) |
*Note: The specific value of 88-90°C is a representative target based on structural analogs (e.g., 3-phenoxypicolinonitrile).[1] Experimental validation is required for each specific batch.
Comparative Performance: Pure vs. Alternatives
In synthetic applications, using the pure intermediate versus a crude alternative has significant downstream effects.
| Feature | Pure 3-(4-Bromophenoxy)picolinonitrile | Alternative: Crude/In Situ Mix | Impact on Downstream Synthesis |
| Stoichiometry Control | Precise (MW: 275.10 g/mol ) | Variable | Crude material leads to over/under-charging reagents in next step.[1] |
| Side Reactions | Minimal | High | Residual phenol competes in subsequent electrophilic substitutions. |
| Handling | Free-flowing powder | Sticky / Clumping | Pure material allows for automated weighing and dispensing.[1] |
Experimental Protocols
To achieve the "Gold Standard" melting point, a robust synthesis and purification workflow is required.
A. Synthesis (Nucleophilic Aromatic Substitution)
Reaction: 3-Chloropicolinonitrile + 4-Bromophenol + Base
-
Charge: In a 3-neck flask, dissolve 4-bromophenol (1.05 eq) in DMF or DMSO.
-
Base Addition: Add anhydrous
(1.2 eq). Stir at RT for 30 min to form the phenoxide. -
Coupling: Add 3-chloropicolinonitrile (1.0 eq).
-
Heat: Warm to 80-90°C. Monitor by HPLC/TLC until nitrile consumption is complete.
-
Critical Control Point: Incomplete reaction leaves unreacted chloropicolinonitrile, which depresses MP.
-
B. Purification (The Key to MP Sharpness)
The crude product often precipitates as a sticky solid. Recrystallization is mandatory for accurate MP determination.
-
Quench: Pour reaction mixture into ice-water (10x volume). Filter the precipitate.[2]
-
Wash: Wash filter cake with 1M NaOH (removes excess phenol) then Water (removes salts).
-
Recrystallization:
-
Dissolve crude solid in minimum hot Ethanol or Toluene.
-
Slowly cool to Room Temperature, then 0°C.
-
Filter crystals and dry under vacuum at 45°C for 12 hours.
-
Result: Sharp MP range (e.g., 2°C window).
-
C. Melting Point Determination Protocol
-
Sample Prep: Grind 5-10 mg of dried sample into a fine powder.
-
Loading: Fill a capillary tube to 2-3 mm height. Compact by tapping.
-
Ramp:
-
Fast Ramp (10°C/min) to 70°C.
-
Slow Ramp (1°C/min) from 70°C to melt.
-
-
Observation: Record
(first liquid drop) and (complete melt).
Visualizing the Workflow
The following diagrams illustrate the logic flow for synthesis and thermal characterization.
Diagram 1: Synthesis & Purification Logic
Figure 1: Step-by-step pathway from raw materials to the high-purity intermediate required for accurate melting point determination.[1]
Diagram 2: Thermal Analysis Decision Tree
Figure 2: Logic gate for assessing purity based on thermodynamic behavior.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for
mechanisms on pyridine rings). Link -
Dow AgroSciences LLC. (2001). Process for the preparation of 4-aminopicolinates. World Intellectual Property Organization, WO 2001/051468. (Describes synthesis of related picolinonitrile intermediates). Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Thermodynamic principles of melting point depression by impurities). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for MP determination and recrystallization). Link
Precision Purity Validation: A Comparative Guide for C₁₂H₇BrN₂O Scaffolds
Executive Summary & Core Directive
In drug development, the chemical formula C₁₂H₇BrN₂O represents a class of halogenated fused heterocycles (e.g., bromo-phenanthrolines or carbazole derivatives) often utilized as DNA intercalators or kinase inhibitor scaffolds. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it frequently fails to detect bulk impurities such as inorganic salts, trapped solvents, or moisture.
This guide provides a rigorous framework for calculating, executing, and validating Elemental Analysis (CHN/Halogen) for this specific stoichiometry. We compare EA against qNMR and HRMS, demonstrating why combustion analysis remains the "Gold Standard" for bulk purity despite the technical challenges posed by heavy halogens like bromine.
Theoretical Framework: The Stoichiometric Baseline
Before any experimental validation, the theoretical composition must be established with high precision using IUPAC atomic weights.
Target Molecule: C₁₂H₇BrN₂O Molecular Weight (MW) Calculation:
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| TOTAL | — | — | 275.105 g/mol |
Theoretical Composition (% w/w):
-
%C:
-
%H:
-
%N:
-
%Br:
Critical Insight: The high mass percentage of Bromine (~29%) suppresses the values of Carbon and Hydrogen. A 0.4% deviation in Carbon represents a significant impurity load in this heavy-atom matrix compared to a simple hydrocarbon.
Comparative Methodology: EA vs. HRMS vs. qNMR
The following table contrasts the performance of Elemental Analysis against common alternatives for a C₁₂H₇BrN₂O compound.
Table 1: Purity Assay Performance Matrix
| Feature | Combustion Analysis (EA) | HRMS (ESI/APCI) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% w/w) | Molecular Formula ID | Molar Ratio / Absolute Purity |
| Detection Scope | Organics, Water, Solvents, Inorganics (residue) | Ionizable molecules only | Proton-containing species only |
| Blind Spots | Specific structure (isomers) | Inorganic salts, Moisture, Non-ionizables | Inorganic salts, Exchangeable protons |
| Sample Destructive? | Yes (~2 mg) | No (< 0.1 mg) | No (~10 mg) |
| Bromine Impact | Requires | Distinct Isotopic Pattern ( | None (unless observing |
| Accuracy Goal | < 5 ppm mass error |
Decision Logic for Purity Validation
The following diagram illustrates the logical workflow for validating a new chemical entity (NCE) in drug discovery.
Figure 1: Validation workflow ensuring structural identity (HRMS) and bulk purity (EA) before biological testing.
Experimental Protocol: Handling Halogenated Compounds
Analyzing C₁₂H₇BrN₂O requires specific modifications to standard CHN protocols because Bromine can form volatile species that escape detection or trap Nitrogen gas.
Protocol: Combustion Analysis with Tungsten Boosting
Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube.
Reagents: Acetanilide (Standard), Tungsten Trioxide (
-
Sample Preparation:
-
Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace dichloromethane (DCM) or water. Note: C₁₂H₇BrN₂O scaffolds often trap DCM in the crystal lattice.
-
Weigh 1.5–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
-
Additive Addition (Crucial Step):
-
Add ~10 mg of Tungsten Trioxide (
) powder directly over the sample in the tin capsule. -
Why?
acts as a combustion aid and prevents the formation of volatile bromine residues that can coat the ash and trap carbon. It ensures complete oxidation of the refractory polyaromatic ring.
-
-
Combustion Parameters:
-
Furnace Temperature: 980°C (Standard) or 1050°C (Boosted).
-
Oxygen Flow: Inject oxygen for 5–10 seconds longer than standard organic methods to ensure the halogenated ring breaks down completely.
-
-
Halogen Scrubbing:
-
Ensure the reduction tube contains adequate silver wool or specific halogen scrubbers to trap free bromine (
) and HBr, preventing them from interfering with the Thermal Conductivity Detector (TCD) reading for Nitrogen.
-
Data Analysis & Troubleshooting Case Study
The accepted tolerance for peer-reviewed journals (e.g., J. Org. Chem., J. Med. Chem.) is ±0.4% absolute deviation.
Scenario: The "Solvent Trap" Error
A researcher synthesizes C₁₂H₇BrN₂O and dries it on a rotavap. The HRMS is perfect. The EA results come back as follows:
| Element | Theoretical (%) | Found (Exp 1) | Deviation | Status |
| Carbon | 52.39 | 51.10 | -1.29 | FAIL |
| Hydrogen | 2.57 | 2.65 | +0.08 | PASS |
| Nitrogen | 10.18 | 9.95 | -0.23 | PASS |
Diagnosis: The Carbon is significantly low (-1.29%). Root Cause Hypothesis: The sample likely contains inorganic salts (non-combustible, lowering %C) or significant moisture/solvent that distorts the weight ratio. Resolution:
-
Perform qNMR using an internal standard (e.g., Maleic Acid) to quantify residual solvent.
-
If 0.5 equivalents of water are found, recalculate the "Theoretical" values based on
.-
New MW: 284.11 g/mol .
-
New Theoretical %C: 50.73%.
-
Re-evaluation: If the "Found" value matches the hydrate calculation, the sample is pure but hygroscopic.
-
Combustion Mechanism Diagram
Figure 2: The flow of halogenated samples through a combustion analyzer. Note the critical role of Silver (Ag) in trapping Bromine.
References
-
American Chemical Society (ACS). (2022). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[1] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Kuveke, R. E., et al. (2022).[3] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. [Link]
Sources
Safety Operating Guide
3-(4-Bromophenoxy)picolinonitrile proper disposal procedures
Executive Summary: The "Zero-Compromise" Safety Protocol
Effective disposal of 3-(4-Bromophenoxy)picolinonitrile (CAS: Analogous structure reference) requires treating it as a Halogenated Aromatic Nitrile . This compound presents a dual-hazard profile: the nitrile moiety (-CN) , which poses acute toxicity and reactivity risks, and the brominated aryl ether , which necessitates specific incineration parameters to prevent the formation of persistent organic pollutants (POPs) like polybrominated dibenzo-p-dioxins.
Immediate Action Directive:
-
NEVER dispose of this compound down the drain.[1]
-
NEVER mix with acidic waste streams (Risk of HCN liberation).
-
ALWAYS segregate as "Halogenated Organic Waste."
Part 1: Chemical Hazard Profiling & Causality
To dispose of a chemical safely, you must understand why it is dangerous. This section details the mechanistic hazards that dictate our disposal protocols.
| Functional Group | Hazard Mechanism | Operational Implication |
| Nitrile (Cyano- group) | Metabolic release of cyanide ions; hydrolysis in acidic media. | Strict Acid Segregation: Contact with strong acids (HCl, H₂SO₄) can liberate Hydrogen Cyanide (HCN) gas. |
| Aryl Bromide | High thermal stability; precursor to brominated dioxins if incinerated improperly. | Halogenated Stream: Must be sent to a facility with high-temperature incinerators (>1100°C) and caustic scrubbers to neutralize HBr. |
| Pyridine Ring | Nitrogen-based heterocycle; potential skin/eye irritant and sensitizer. | PPE Requirement: Double-gloving (Nitrile/Laminate) is mandatory to prevent dermal absorption. |
Part 2: Pre-Disposal Stabilization & Segregation
The most critical step in waste management occurs at the bench, not the loading dock. You must stabilize the waste to prevent "cocktail" reactions in the drum.
The Segregation Rule
This compound renders any solvent it is dissolved in "Halogenated" by contamination.
-
Scenario A (Solid Waste): Pure compound, contaminated weighing boats, or silica gel from columns.
-
Action: Segregate into a dedicated wide-mouth jar labeled "Solid Halogenated Toxic."
-
-
Scenario B (Liquid Waste): Compound dissolved in a non-halogenated solvent (e.g., Ethyl Acetate).[2][3]
-
Action: The entire mixture must now be classified as Halogenated Solvent Waste . Do not place this in the "Non-Halogenated/Flammables" drum. The bromine content requires the more expensive halogenated incineration path.
-
Compatibility Matrix
Before adding this waste to a satellite accumulation container, verify the contents.
| Incompatible Material | Result of Mixing | Correct Action |
| Strong Acids (HCl, H₂SO₄) | Hydrolysis of nitrile | Keep separate. Neutralize acids before co-disposal (if permitted) or pack separately. |
| Strong Oxidizers (Peroxides, HNO₃) | Rapid oxidation of the pyridine ring; fire/explosion hazard. | NEVER mix organic nitriles with oxidizers. |
| Aqueous Waste | Low solubility; leads to biphasic mixtures and precipitation. | Dispose of as organic solvent waste, not aqueous. |
Part 3: Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Lab coat + Double Nitrile Gloves (Outer layer >0.11mm).
-
Rationale: Pyridine derivatives can permeate thin nitrile. Change gloves immediately upon splash.
-
-
Respiratory: Handle all solid weighing and solution transfers inside a certified fume hood.
Phase 2: Waste Containerization
-
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is acidic (though it should be neutral).
-
Labeling:
-
Attach a hazardous waste label before adding waste.[1]
-
Chemical Name: Write "3-(4-Bromophenoxy)picolinonitrile" (Do not use abbreviations like "BPPN").
-
Constituents: List all solvents (e.g., "95% Dichloromethane, 5% 3-(4-Bromophenoxy)picolinonitrile").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase 3: The Transfer
-
Place the waste container in a secondary containment tray inside the fume hood.
-
Use a funnel to prevent spills on the container threads.
-
For Solids: Dissolve residual solids in a minimal amount of acetone or dichloromethane if "rinsing" glassware, then add the rinse to the Halogenated Liquid waste.
-
Cap Tightly: Ensure the cap is screwed down tight when not actively filling.
Phase 4: Final Disposal Path
-
RCRA Classification: While not always explicitly P-listed, this material should be treated as a characteristic hazardous waste or disposed of under the "Halogenated Organic" profile.
-
Destruction Method: The waste vendor must utilize Rotary Kiln Incineration with a secondary combustion chamber residence time of >2 seconds at >1100°C.
-
Why? This temperature is required to break the Carbon-Bromine bond and destroy the pyridine ring completely.
-
Part 4: Visualizing the Workflow
The following decision tree illustrates the logic flow for segregating this specific brominated nitrile.
Figure 1: Waste segregation decision tree ensuring bromine-containing compounds are routed to the correct incineration stream regardless of the solvent used.
Part 5: Emergency Contingencies
Spill Response (Bench Scale < 100g/mL):
-
Evacuate: Alert nearby personnel.
-
PPE Up: Ensure goggles and double gloves are on.
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust, then sweep into a bag.
-
Liquid: Absorb with vermiculite or a commercial "Organic Solvent" spill pad.
-
-
Decontaminate: Clean the surface with a mild detergent and water. Collect all cleanup materials as Halogenated Hazardous Waste .
First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eye Contact: Flush for 15 minutes; seek medical attention immediately.[4][5]
References
-
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-(4-Bromophenoxy)picolinonitrile
Executive Hazard Summary
3-(4-Bromophenoxy)picolinonitrile is a functionalized pyridine intermediate containing both a nitrile group and a halogenated ether linkage. While specific toxicological data for this exact isomer may be proprietary or limited in public databases, its structural moieties dictate a high-hazard precautionary approach .
As a Senior Application Scientist, I categorize this compound’s risks based on its functional groups:
-
Cyanopyridine Core: Potential for metabolic release of cyanide ions (slow kinetics) and neurotoxicity.
-
Brominated Aryl Ether: High lipophilicity, facilitating rapid dermal absorption and potential bioaccumulation.
-
Physical State: Typically a solid/powder, presenting significant inhalation risks from dust generation.
Critical Warning: Standard laboratory nitrile gloves may offer insufficient protection against solutions of this compound due to the permeation characteristics of halogenated aromatic solvents often used to dissolve it (e.g., DCM, DMSO).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. This protocol moves beyond "standard compliance" to "active defense."[1][2]
A. Hand Protection (The Critical Failure Point)
Scientific Rationale: Halogenated aromatic compounds can swell and permeate standard disposable nitrile gloves (0.1 mm) in <15 minutes. The lipophilic nature of the bromophenoxy group increases this risk.
| Operation | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Solid Handling (Weighing) | Nitrile (5 mil / 0.12mm) | None required if double-gloved. | Solids have low permeation rates; dust protection is the priority. |
| Solution Preparation | Laminate Film (Silver Shield/4H) | Nitrile (Outer) | Laminate film provides >480 min breakthrough time against halogenated organics. |
| Spill Cleanup | Laminate Film (Silver Shield/4H) | Heavy Duty Butyl/Viton | Maximum chemical resistance required for concentrated exposure. |
B. Respiratory & Eye Protection[2][3][4][5][6][7][8]
-
Engineering Control First: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses are insufficient due to the risk of fine dust bypassing the side shields.
PPE Decision Logic (Visualization)
The following decision matrix illustrates the required protection levels based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves for halogenated solvents.
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Minimize static-induced dust dispersion.
-
Preparation: Place an anti-static gun or ionizer inside the fume hood. 3-(4-Bromophenoxy)picolinonitrile is likely crystalline and prone to static charge.
-
Containment: Weigh inside a secondary container (e.g., a disposable weighing boat inside a larger glass beaker).
-
Transfer: Do not use spatulas that generate static (plastic). Use stainless steel or PTFE-coated spatulas.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened wipe (Ethanol 70%) to capture invisible dust.
Protocol B: Solubilization (Liquid State)
Objective: Prevent permeation and inhalation.
-
Glove Check: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), don Silver Shield laminate gloves under standard nitrile gloves.
-
Vessel Selection: Use borosilicate glass (Pyrex) with PTFE-lined caps. Avoid polystyrene plastics which may be dissolved by the carrier solvent or the compound itself.
-
Pressure Relief: If heating is required, use a reflux condenser. Never heat a closed system containing picolinonitrile derivatives, as thermal decomposition can release toxic nitrogen oxides (NOx) and trace cyanides.
Emergency Response & Spill Management
Spill Response Workflow
In the event of a spill, immediate classification determines the response.
Figure 2: Immediate response workflow for solid vs. liquid spills.
Specific First Aid[2][6]
-
Skin Contact: Wash with soap and water for 15 minutes .[3] Do not use alcohol/solvents for washing, as this may increase dermal absorption of the brominated moiety.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel only.
-
Cyanide Note: While rapid cyanide release is less likely than with simple aliphatic nitriles, medical personnel should be informed of the "Nitrile" functional group if systemic toxicity symptoms (dizziness, weakness, cherry-red skin) appear.
Waste Disposal & Deactivation[1][9]
Do NOT dispose of down the drain. This compound poses a significant aquatic toxicity risk due to the halogenated aromatic structure.
| Waste Stream | Classification | Container Type | Notes |
| Solid Waste | Hazardous Chemical (Toxic) | High-Density Polyethylene (HDPE) | Label as "Halogenated Organic Solid". |
| Liquid Waste | Halogenated Solvent Waste | Glass or Fluorinated HDPE | Do not mix with acids. Acidic hydrolysis can theoretically liberate toxic byproducts from the nitrile group. |
| Contaminated PPE | Hazardous Debris | Clear plastic hazardous waste bag | Double bag all gloves and wipes. |
References
-
PubChem. Picolinonitrile Compound Summary (Source for Pyridine Nitrile Hazards). National Library of Medicine. [Link]
-
CDC/NIOSH. Pocket Guide to Chemical Hazards: Nitriles. [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
